molecular formula C17H17N7 B5121039 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine

5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine

Cat. No. B5121039
M. Wt: 319.4 g/mol
InChI Key: CQHIQBNXMJOAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine is a chemical compound that has gained attention for its potential use in scientific research. It is a triazine derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine involves binding to the active site of the target enzyme. The compound is believed to interact with the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. This leads to inhibition of the enzyme activity and downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been studied for its potential anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine in lab experiments is its specificity for certain enzymes. This allows for targeted inhibition of specific signaling pathways and cellular processes. However, one limitation is the potential for off-target effects, as the compound may interact with other enzymes or proteins in addition to its intended target.

Future Directions

There are several future directions for research on 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine. One direction is the development of more potent and selective analogs of the compound. Another direction is the investigation of the compound's potential in combination with other drugs or therapies. Additionally, the compound's potential in the treatment of other diseases, such as autoimmune disorders, could be explored. Finally, the mechanism of action of the compound could be further elucidated, with the goal of identifying new targets for therapeutic intervention.

Synthesis Methods

The synthesis of 5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine has been reported in the literature. The method involves the reaction of 2-pyrazinecarboxaldehyde with 1,4-diphenylpiperazine in the presence of triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.

Scientific Research Applications

5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosine kinases and serine/threonine kinases. These enzymes play important roles in various cellular processes, including cell proliferation and differentiation. Inhibition of these enzymes may have therapeutic potential in the treatment of cancer and other diseases.

properties

IUPAC Name

5-phenyl-3-(4-pyrazin-2-ylpiperazin-1-yl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-2-4-14(5-3-1)15-12-20-22-17(21-15)24-10-8-23(9-11-24)16-13-18-6-7-19-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHIQBNXMJOAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C3=NC(=CN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine

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